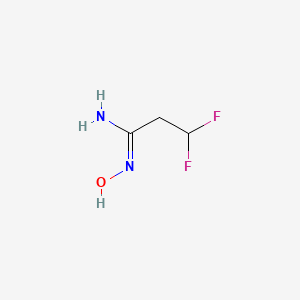
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes both ethoxy and hydroxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate typically involves a multi-step process. One common method includes the esterification of 3-ethoxy-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde or 3-ethoxy-4-hydroxybenzoic acid.
Reduction: Formation of 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding, which can influence the compound’s binding to enzymes or receptors. The ethoxy group can also affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 3-Ethoxy-4-hydroxyphenylacetonitrile
- Methyl 2-{[(3-ethoxy-4-hydroxyphenyl)methyl]amino}acetate
Uniqueness
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C11H14O5 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O5/c1-3-16-9-6-7(4-5-8(9)12)10(13)11(14)15-2/h4-6,10,12-13H,3H2,1-2H3 |
InChI 键 |
CWDORNGMDCHWOP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
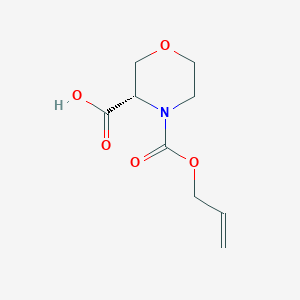
![Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride](/img/structure/B15305004.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)

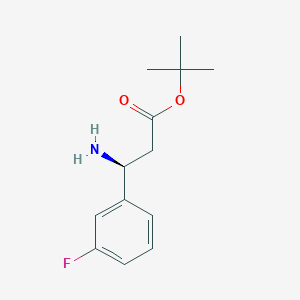
![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
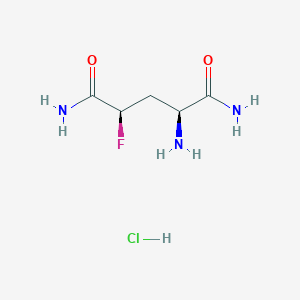
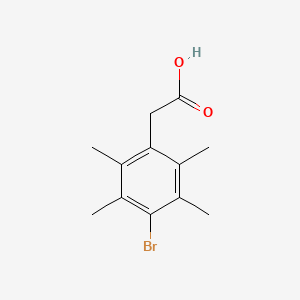
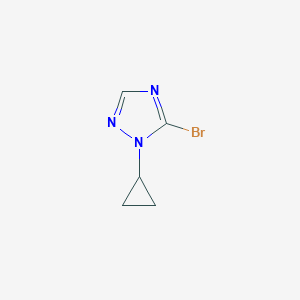
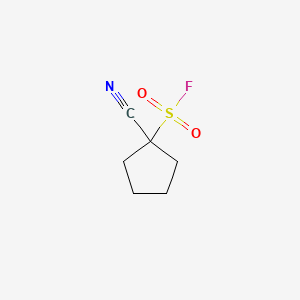
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
